molecular formula C17H23N3O4 B2661920 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea CAS No. 891099-13-1

3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea

Cat. No.: B2661920
CAS No.: 891099-13-1
M. Wt: 333.388
InChI Key: CLPNZAMTKWBZMG-UHFFFAOYSA-N
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Description

3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group and a tetrahydrofuran (oxolane)-linked methylurea moiety. This compound’s structure combines a rigid pyrrolidinone ring, which may confer conformational stability, with a polar urea group and a lipophilic oxolane substituent.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-14-6-4-13(5-7-14)20-11-12(9-16(20)21)19-17(22)18-10-15-3-2-8-24-15/h4-7,12,15H,2-3,8-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPNZAMTKWBZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs with modifications in the urea substituents or pyrrolidinone core. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Physicochemical Properties (Predicted) Potential Applications
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea C₁₈H₂₃N₃O₄ Oxolan-2-ylmethyl, 4-methoxyphenyl Moderate log P (~2.1), high solubility in polar aprotic solvents Kinase inhibition, CNS targeting
3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[(thiophen-2-yl)methyl]urea (CAS 946351-82-2) C₁₈H₂₁N₃O₃S Thiophen-2-ylmethyl, 4-methoxyphenyl Higher log P (~3.0), reduced solubility Anticancer, antimicrobial
Hypothetical analog: 1-[(furan-2-yl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea C₁₇H₂₁N₃O₄ Furan-2-ylmethyl, 4-methoxyphenyl Lower log P (~1.8), improved metabolic stability Anti-inflammatory

Key Findings :

Substituent Effects on Lipophilicity: Replacement of the oxolan-2-ylmethyl group with a thiophen-2-ylmethyl moiety (as in CAS 946351-82-2) increases log P by ~0.9 units due to the sulfur atom’s hydrophobicity . This enhances membrane permeability but may reduce aqueous solubility.

Binding Affinity and Selectivity :

  • The oxolane group’s oxygen atoms may participate in hydrogen bonding with target proteins, as seen in kinase inhibitors like imatinib derivatives. In contrast, the thiophene analog’s sulfur atom could engage in hydrophobic or π-π interactions, altering target selectivity .

Metabolic Stability :

  • Oxolane-containing compounds generally exhibit slower oxidative metabolism compared to furan or thiophene derivatives, as cyclic ethers are less susceptible to cytochrome P450-mediated degradation.

Biological Activity

The compound 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H22N4O4
  • Molecular Weight : 334.37 g/mol
  • IUPAC Name : 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea

The compound features a complex structure that includes a methoxyphenyl group, a pyrrolidinone ring, and an oxolane moiety. These structural components contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Anticancer Activity

Compounds containing pyrrolidine and morpholine rings have shown significant promise in inhibiting tumor growth. For example, studies have demonstrated that derivatives of pyrrolidine can induce apoptosis and arrest the cell cycle in various cancer cell lines.

CompoundCancer Cell LineIC50 (μM)
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]ureaA5492.39 ± 0.10
SorafenibA5492.12 ± 0.18

The compound's structure allows for interaction with specific molecular targets, including enzymes involved in cell proliferation and survival pathways.

Antimicrobial Properties

Research has also explored the antimicrobial activity of similar derivatives against various bacterial and fungal strains. The presence of the methoxyphenyl group enhances the compound's ability to penetrate microbial membranes, potentially increasing its efficacy.

Neuroprotective Effects

Some studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This effect could be beneficial in conditions such as neurodegenerative diseases.

The biological activity of 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and microbial metabolism.
  • Receptor Interaction : It can modulate receptor activity associated with cell signaling pathways.
  • Induction of Apoptosis : The structural components facilitate the induction of programmed cell death in cancer cells.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds with similar structures:

  • Synthesis and Evaluation : A study synthesized a series of urea derivatives and evaluated their antiproliferative effects against various cancer cell lines using the MTT assay. Most compounds demonstrated significant inhibitory effects, indicating potential as anticancer agents .
  • Structure–Activity Relationship (SAR) : The SAR analysis revealed that modifications on the pyrrolidine ring significantly influenced the anticancer activity, providing insights for further optimization .
  • In vitro Studies : In vitro assays showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

How can the synthetic yield of 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea be optimized in laboratory settings?

Answer:
Optimization requires systematic experimental design. A factorial design approach can identify critical variables (e.g., reaction time, temperature, solvent ratios). For example, reflux conditions in xylene (120–140°C) with controlled stoichiometric ratios of reactants (e.g., chloranil as an oxidizing agent) and purification via recrystallization (methanol) are common steps . Statistical methods like response surface methodology (RSM) can minimize trial-and-error by modeling interactions between variables, reducing the number of experiments needed .

What analytical techniques are recommended for characterizing the purity and structural conformation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the pyrrolidinone and tetrahydrofuran moieties.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and detects impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • Single-Crystal X-ray Diffraction: Resolves ambiguous structural features, such as torsional angles in the urea linkage, as demonstrated in similar aryl-pyrrolidinone derivatives .

How can researchers resolve contradictory data in reaction mechanism studies for this compound?

Answer:
Contradictions often arise from incomplete mechanistic insights or unaccounted intermediates. A hybrid approach combining:

  • Computational Chemistry: Density functional theory (DFT) calculations to map transition states and identify plausible intermediates .
  • Isotopic Labeling: Tracking oxygen or nitrogen atoms in the urea group to validate proposed pathways.
  • Cross-Validation: Replicating experiments under inert atmospheres (e.g., argon) to rule out oxidative byproducts .

What advanced computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

  • Quantum Chemical Reaction Path Searches: Tools like GRRM or Gaussian explore potential energy surfaces to predict regioselectivity in nucleophilic/electrophilic reactions .
  • Molecular Dynamics (MD) Simulations: Model solvation effects and conformational stability of the tetrahydrofuran-methylurea moiety in aqueous or nonpolar solvents .
  • Machine Learning (ML): Train models on existing urea derivatives to predict reaction outcomes (e.g., coupling efficiency) using descriptors like Hammett constants or frontier orbital energies .

What strategies mitigate solubility challenges during in vitro bioassay studies?

Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while maintaining assay compatibility.
  • Surfactant-Assisted Dispersion: Nonionic surfactants (e.g., Tween-80) at sub-critical micelle concentrations improve dispersion in aqueous buffers.
  • pH Adjustment: The urea group’s pH-dependent solubility can be leveraged by testing in mildly acidic (pH 4–5) or neutral conditions .

How can scaling-up synthesis be approached while maintaining reaction efficiency?

Answer:

  • Reactor Design: Continuous-flow reactors minimize thermal gradients and improve mixing for exothermic steps (e.g., cyclization of pyrrolidinone) .
  • Process Analytical Technology (PAT): Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent intermediate formation.
  • Membrane Separation: Nanofiltration membranes (MWCO 300–500 Da) isolate the product from high-molecular-weight byproducts .

What protocols ensure stability during long-term storage of this compound?

Answer:

  • Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Lyophilization: Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances stability for biological studies.
  • Quality Control: Periodic HPLC analysis to detect degradation (e.g., hydrolysis of the urea bond) .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Scaffold Modifications: Synthesize analogs with varied substituents on the 4-methoxyphenyl group (e.g., halogenation, nitro groups) to assess electronic effects.
  • Bioisosteric Replacement: Replace the tetrahydrofuran-methyl group with morpholine or piperidine rings to evaluate steric impacts.
  • In Silico Docking: Use AutoDock or Schrödinger to predict binding affinities against target proteins (e.g., kinases) before experimental validation .

What methodologies identify and quantify byproducts formed during synthesis?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution MS (HRMS) detects low-abundance byproducts (e.g., over-oxidized pyrrolidinone derivatives).
  • Isolation via Preparative TLC: Separate byproducts for individual NMR characterization.
  • Mechanistic Inference: Cross-reference experimental data with computational intermediates to trace byproduct origins .

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